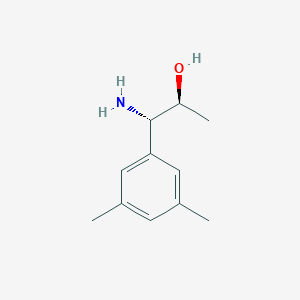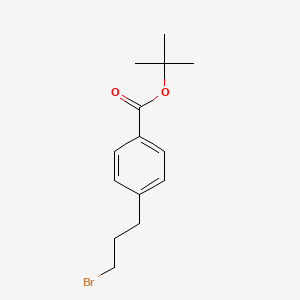
(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid 2HCl is a chiral compound with a specific configuration at the amino acid center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid 2HCl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropyridine-2-carboxylic acid.
Amidation: The carboxylic acid is converted to an amide using an appropriate amine under dehydrating conditions.
Reduction: The amide is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated chromatography systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid 2HCl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloropyridine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid 2HCl has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural amino acids.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid 2HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence neurotransmitter pathways, particularly those involving glutamate receptors, due to its structural similarity to glutamate.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid 2HCl: The enantiomer of the compound with different biological activity.
3-Amino-3-(6-bromopyridin-2-yl)propanoic acid: A similar compound with a bromine atom instead of chlorine.
3-Amino-3-(2-pyridyl)propanoic acid: A compound with a pyridine ring but without halogen substitution.
Uniqueness
(S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid 2HCl is unique due to its specific chiral configuration and the presence of a chlorine atom, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H9ClN2O2 |
|---|---|
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-3-1-2-6(11-7)5(10)4-8(12)13/h1-3,5H,4,10H2,(H,12,13)/t5-/m0/s1 |
Clave InChI |
POWTYSZZVAHVKA-YFKPBYRVSA-N |
SMILES isomérico |
C1=CC(=NC(=C1)Cl)[C@H](CC(=O)O)N |
SMILES canónico |
C1=CC(=NC(=C1)Cl)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


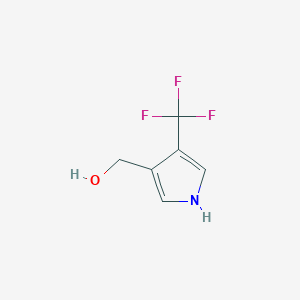
![Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13035535.png)
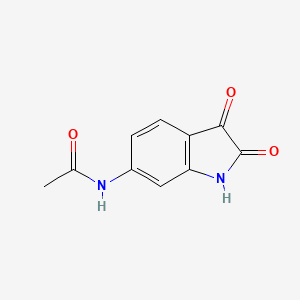
![6-Formylimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B13035548.png)


![(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035565.png)
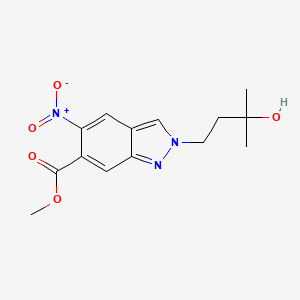
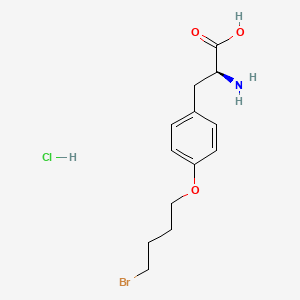
![Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid](/img/structure/B13035582.png)
![4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13035588.png)

